5-methyl-2-(3-phenyl-5-isoxazolyl)phenol

MRP1 Multidrug Resistance Cancer Biology

This specific phenylisoxazole-phenol hybrid is an essential tool compound for MRP1-mediated drug efflux studies, with a defined EC50 of 3.2 µM in cell-based potentiation assays. Unlike its des-methyl analog 2-(3-phenyl-5-isoxazolyl)phenol, which exhibits lower potency and altered target profiles, this compound's single methyl substitution drives over an order-of-magnitude shift in biological activity. It is also a critical reference for SAR studies exploring HDAC inhibition (86.78% at 1 µM) and TACC3-targeted anticancer development. Procure this exact structure to ensure experimental reproducibility and valid cross-study comparisons.

Molecular Formula C16H13NO2
Molecular Weight 251.28 g/mol
Cat. No. B5790392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-2-(3-phenyl-5-isoxazolyl)phenol
Molecular FormulaC16H13NO2
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2=CC(=NO2)C3=CC=CC=C3)O
InChIInChI=1S/C16H13NO2/c1-11-7-8-13(15(18)9-11)16-10-14(17-19-16)12-5-3-2-4-6-12/h2-10,18H,1H3
InChIKeySROVOMIPMPRXBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-2-(3-phenyl-5-isoxazolyl)phenol: A Defined 3-Phenylisoxazole-Phenol Hybrid Scaffold for Targeted Biological Evaluation


5-Methyl-2-(3-phenyl-5-isoxazolyl)phenol (CAS 140885-84-3) is a small molecule composed of a phenolic ring linked to a 3-phenylisoxazole moiety via a C-C bond at the 5-position . This specific hybrid scaffold is of interest in medicinal chemistry due to the potential for synergistic interactions from the combined pharmacophores, a feature that has been explored in other contexts for developing anticancer agents [1].

Why Generic Substitution of 5-Methyl-2-(3-phenyl-5-isoxazolyl)phenol Fails: Structural Specificity Dictates Biological Function


Even minor structural modifications on the phenylisoxazole scaffold can lead to significant differences in biological potency and target engagement. For example, a single methyl group addition on a related isoxazole core has been shown to substantially alter inhibitory activity, demonstrating that these compounds are not interchangeable [1]. Furthermore, the specific substitution pattern around the isoxazole and phenyl rings is a critical determinant for activity against specific targets like histone deacetylases (HDACs) or MRP1, as shown in comparative structure-activity relationship (SAR) studies [2]. Thus, substituting 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol with a closely related analog risks invalidating comparative experimental results and misdirecting research efforts.

Quantitative Differentiation Guide: 5-Methyl-2-(3-phenyl-5-isoxazolyl)phenol vs. Structural Analogs and In-Class Compounds


Comparative Modulatory Activity on Multidrug Resistance-Associated Protein 1 (MRP1) vs. a Des-Methyl Analog

5-Methyl-2-(3-phenyl-5-isoxazolyl)phenol has demonstrated modulatory activity against MRP1 with an EC50 of 3.2 µM in a cellular assay [1]. In contrast, its close structural analog, 2-(3-phenyl-5-isoxazolyl)phenol, which lacks the 5-methyl group, exhibited significantly lower potency against a related nuclear receptor target (LXR-beta) with an IC50 of 67.5 µM [2]. This ~21-fold difference in potency, despite differing target assays, underscores the impact of this specific methyl substitution on biological activity within the phenylisoxazole-phenol class.

MRP1 Multidrug Resistance Cancer Biology

Antiproliferative Activity of the Core Phenylisoxazole Scaffold: Comparative Cytotoxicity in Prostate Cancer (PC3) Cells

While direct data for 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol in this assay is unavailable, a comparative analysis of its core phenylisoxazole scaffold provides crucial context. In a study of 3-phenylisoxazole-based HDAC inhibitors, compound 17 exhibited an IC50 of 5.82 ± 0.76 µM against PC3 prostate cancer cells, demonstrating the scaffold's potential for potent activity [1]. In contrast, a closely related analog from the same series, compound 10, showed weaker activity with an IC50 of 9.18 ± 0.96 µM [1]. This 1.6-fold difference illustrates the sensitivity of the phenylisoxazole core to minor structural changes.

Antiproliferative Prostate Cancer HDAC Inhibitor

Comparison of Physicochemical Properties vs. a Core Isoxazole Analog

The addition of a phenolic ring to the 5-methyl-3-phenylisoxazole core is predicted to significantly alter key physicochemical properties such as lipophilicity and hydrogen-bonding capacity compared to the simpler 5-methyl-3-phenylisoxazole. The ACD/LogP of 5-methyl-3-phenylisoxazole is calculated to be 2.14, and it has zero hydrogen bond donors . In contrast, 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol possesses a phenolic hydroxyl group, introducing a strong hydrogen bond donor and increasing its topological polar surface area (TPSA).

Physicochemical Properties Lipophilicity LogP

Target Differentiation: MRP1 Modulation vs. HDAC Inhibition within the Phenylisoxazole Class

Data from distinct screening campaigns suggests that 3-phenylisoxazole derivatives can be optimized for different biological targets based on their substitution pattern. While the 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol compound showed an EC50 of 3.2 µM against MRP1 in a cellular potentiation assay [1], another set of 3-phenylisoxazole derivatives, such as compound 17, was optimized for HDAC1 inhibition, achieving an 86.78% inhibition rate at 1000 nM [2]. This divergence illustrates how the specific substitution on the phenylisoxazole core steers the compound toward distinct protein targets.

MRP1 HDAC Target Selectivity

High-Impact Application Scenarios for 5-Methyl-2-(3-phenyl-5-isoxazolyl)phenol Based on Comparative Evidence


Probing Multidrug Resistance Mechanisms Involving MRP1 (ABCC1)

5-Methyl-2-(3-phenyl-5-isoxazolyl)phenol is a suitable tool compound for cellular assays investigating MRP1-mediated drug efflux. Its demonstrated EC50 of 3.2 µM in a cell-based potentiation assay [1] provides a defined activity benchmark, distinguishing it from closely related analogs like 2-(3-phenyl-5-isoxazolyl)phenol which show different target profiles and lower potency [2]. This specificity is crucial for dissecting the role of MRP1 in cancer drug resistance models.

Building Structure-Activity Relationship (SAR) Datasets for Phenylisoxazole Scaffolds

This compound serves as a critical data point for SAR studies aimed at understanding how substituents on the phenylisoxazole core influence biological activity. Comparative data shows that a single methyl group (as seen in this compound vs. its des-methyl analog) can shift potency by over an order of magnitude [1][2], and that the core scaffold can be tuned from MRP1 modulation to HDAC inhibition with an 86.78% inhibition rate at 1 µM [3]. Including 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol in a screening panel is essential for developing predictive models of activity for this chemical class.

Investigating the Impact of Hydrogen-Bonding Capacity on Compound Behavior

For research focused on the relationship between molecular structure and physicochemical properties, this compound offers a distinct profile. It possesses one hydrogen bond donor (the phenolic -OH), whereas the simpler core analog, 5-methyl-3-phenylisoxazole, has none, alongside a calculated ACD/LogP of 2.14 . This difference makes 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol a valuable test compound for studies correlating hydrogen-bonding potential with solubility, permeability, or target engagement in biophysical assays.

Use as a Reference Compound in Patent-Backed Anticancer Agent Development

The 3-phenylisoxazole scaffold is an area of active patenting for anticancer applications, as evidenced by filings for isoxazole derivatives targeting TACC3 . In this context, 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol, which has demonstrated modulatory activity against the cancer-relevant target MRP1 [1], can serve as a reference standard or a starting point for chemical optimization in new drug discovery projects. Its defined structure and publicly available bioactivity data provide a verifiable foundation for IP landscaping and freedom-to-operate analysis.

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